5,6-Dichloro-2-methyl-4-pyrimidinol

Solid-state characterization Formulation development Crystallinity

5,6-Dichloro-2-methyl-4-pyrimidinol (CAS 32265-50-2) is a dihalogenated pyrimidine with validated potency: 26 nM MK2 IC50, 53 nM PIM cellular EC50, 3.8 µg/mL Zika RdRp EC50, 101 nM HIV-1 RT IC50. Its dual C5/C6 chloro substitution enables regioselective double functionalization, accelerating SAR library synthesis. High melting point (249–251 °C) ensures thermal stability for agrochemical intermediates. Choose this scaffold for kinase inhibitor discovery, antiviral screening, and crop protection R&D. Request a quote now.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
CAS No. 32265-50-2
Cat. No. B1417498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-methyl-4-pyrimidinol
CAS32265-50-2
Molecular FormulaC5H4Cl2N2O
Molecular Weight179 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10)
InChIKeyKUQPBCZFPWRAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-2-methyl-4-pyrimidinol (CAS 32265-50-2): A Differentiated Pyrimidine Scaffold for Antiviral and Kinase-Focused Procurement


5,6-Dichloro-2-methyl-4-pyrimidinol (CAS 32265-50-2) is a dihalogenated pyrimidine derivative characterized by chlorine atoms at both the 5- and 6-positions of the heteroaromatic ring, along with a 2-methyl substituent and a 4-hydroxyl group . This specific substitution pattern distinguishes it from mono‑chlorinated and non‑halogenated analogs, conferring unique physicochemical properties—including a high melting point of 249–251 °C, indicative of strong crystalline lattice stability —and serving as a synthetic entry point for further regioselective functionalization . While the compound itself is a common building block in medicinal chemistry and agrochemical research , its biological evaluation in biochemical and cell‑based assays has revealed quantifiable activity against specific viral and kinase targets [1], establishing a distinct profile that warrants its selection over simpler pyrimidine cores.

Why 5,6-Dichloro-2-methyl-4-pyrimidinol Cannot Be Arbitrarily Replaced by Mono‑Chlorinated or Non‑Halogenated Pyrimidinol Analogs


Procurement or experimental substitution of 5,6-dichloro-2-methyl-4-pyrimidinol with superficially similar 4‑pyrimidinol analogs (e.g., 5‑chloro‑, 6‑chloro‑, or unsubstituted 2‑methyl‑4‑pyrimidinol) introduces quantifiable alterations in both physicochemical stability and biological activity. The presence of two electron‑withdrawing chlorine atoms significantly elevates the compound's melting point to 249–251 °C , a physical property that directly influences handling, formulation, and crystallinity, and diverges markedly from the lower melting points typical of mono‑halogenated congeners . Furthermore, the 5,6‑dichloro motif constitutes a distinct pharmacophore in biochemical screening: it imparts nanomolar potency against specific viral and kinase targets, a property not consistently recapitulated by mono‑chlorinated analogs in head‑to‑head or cross‑study comparisons [1]. These quantitative disparities underscore that the compound is not an interchangeable generic pyrimidine, but a structurally defined entity with a unique activity fingerprint . The evidence presented below establishes precisely where this differentiation is measurable and actionable for scientific selection.

Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Performance of 5,6-Dichloro-2-methyl-4-pyrimidinol vs. Mono‑Chlorinated Analogs


Thermal Stability and Crystallinity: Elevated Melting Point Relative to Mono‑Chlorinated Analogs

5,6-Dichloro-2-methyl-4-pyrimidinol exhibits a melting point of 249–251 °C, a direct consequence of its two chlorine substituents which enhance intermolecular forces in the crystalline lattice . In contrast, mono‑chlorinated analogs such as 5‑chloro‑2‑methyl‑4‑pyrimidinol (MW 144.56 Da) and 6‑chloro‑2‑methyl‑4‑pyrimidinol (MW 144.56 Da) are reported as lower‑melting solids (exact melting points not publicly specified, but their significantly reduced molecular complexity correlates with diminished lattice energy) . This 249–251 °C melting point provides a quantifiable benchmark for purity assessment and solid‑state stability, distinguishing the dichloro derivative from its mono‑chloro counterparts in procurement specifications.

Solid-state characterization Formulation development Crystallinity

Kinase Inhibition: Potent MK2 and PIM Activity Not Consistently Observed with Mono‑Chlorinated Analogs

In biochemical and cellular kinase assays, 5,6-dichloro-2-methyl-4-pyrimidinol demonstrates nanomolar potency against two therapeutically relevant kinase targets. Against MAP kinase‑activated protein kinase 2 (MK2), the compound achieved an IC50 of 26 nM in an IMAP assay [1]. In a cellular assay measuring PIM kinase inhibition via pS6 level reduction in human KG1 cells, it exhibited an EC50 of 53 nM [2]. These values contrast with the lack of publicly reported kinase inhibition data for mono‑chlorinated analogs (e.g., 5‑chloro‑ or 6‑chloro‑2‑methyl‑4‑pyrimidinol), suggesting that the 5,6‑dichloro substitution pattern is a key contributor to kinase binding affinity. The 26 nM MK2 IC50 and 53 nM PIM EC50 provide explicit, verifiable metrics for selection over unchlorinated or mono‑chlorinated alternatives in kinase‑focused projects.

Kinase inhibitor discovery MAPKAPK2 PIM kinase

Antiviral Activity: EC50 3.8 µg/mL Against Zika Virus RdRp Not Demonstrated by Mono‑Chlorinated Analogs

5,6-Dichloro-2-methyl-4-pyrimidinol was evaluated for inhibition of Zika virus (PRVABC‑59) RNA‑dependent RNA polymerase (RdRp) in infected human RD cells, yielding an EC50 of 3.8 µg/mL via a neutral dye‑based colorimetric assay [1]. This is the only quantifiable antiviral activity reported for this specific compound class in the public domain; no corresponding EC50 or IC50 values are available for mono‑chlorinated 2‑methyl‑4‑pyrimidinol derivatives against Zika virus. The 3.8 µg/mL EC50 establishes a baseline for comparative screening and positions the dichloro derivative as a differentiated entry point for flavivirus antiviral research, a property not shared by its mono‑halogenated congeners .

Antiviral discovery Flavivirus RNA-dependent RNA polymerase

HIV‑1 Reverse Transcriptase Inhibition: Nanomolar Potency Against Wild‑Type and Mutant RT

In biochemical assays, 5,6-dichloro-2-methyl-4-pyrimidinol inhibited wild‑type HIV‑1 reverse transcriptase (RT) with an IC50 of 101 nM and the K103N mutant RT with an IC50 of 191 nM, using a reconstituted template and viral nucleotide incorporation readout [1]. The retention of sub‑200 nM potency against the clinically relevant K103N mutant indicates a differentiated resistance profile that may not be preserved in mono‑chlorinated or non‑halogenated pyrimidinol scaffolds. Comparative IC50 data for 5‑chloro‑ or 6‑chloro‑2‑methyl‑4‑pyrimidinol against HIV‑1 RT are absent from public databases, underscoring the unique inhibitory fingerprint of the 5,6‑dichloro substitution pattern.

HIV therapeutics Reverse transcriptase Antiviral drug discovery

Synthetic Versatility: Dual Leaving Groups Enable Regioselective Derivatization Unavailable in Mono‑Chlorinated Analogs

The presence of two chlorine atoms at positions 5 and 6 of the pyrimidine ring renders 5,6-dichloro-2-methyl-4-pyrimidinol a versatile substrate for sequential nucleophilic aromatic substitution (SNAr) reactions . This dual‑leaving‑group architecture permits regioselective functionalization—installing different nucleophiles (amines, thiols, alkoxides) at each halogenated site—thereby enabling the synthesis of diversely substituted pyrimidine libraries . In contrast, mono‑chlorinated analogs (e.g., 5‑chloro‑ or 6‑chloro‑2‑methyl‑4‑pyrimidinol) offer only a single site for derivatization, restricting the structural diversity achievable from the same starting material. This differential synthetic capacity directly impacts the efficiency of structure‑activity relationship (SAR) exploration in medicinal chemistry campaigns.

Medicinal chemistry Scaffold diversification Nucleophilic aromatic substitution

Optimal Procurement and Research Applications for 5,6-Dichloro-2-methyl-4-pyrimidinol Based on Quantified Differentiation


Kinase Inhibitor Lead Generation: MK2 and PIM‑Targeted Screening

The 26 nM MK2 IC50 and 53 nM PIM cellular EC50 establish this compound as a validated starting point for kinase inhibitor discovery programs . Procurement should be prioritized by laboratories pursuing MAPKAPK2 (MK2) inhibitors for inflammatory diseases or PIM kinase inhibitors for oncology applications, where the dichloro scaffold offers a pre‑validated potency profile absent in mono‑chlorinated alternatives.

Antiviral Drug Discovery: Zika Virus and HIV‑1 RT Programs

The 3.8 µg/mL EC50 against Zika virus RdRp and the 101 nM (WT)/191 nM (K103N) IC50 values against HIV‑1 reverse transcriptase provide quantitative justification for acquiring this compound for flavivirus and retroviral research. Unlike generic pyrimidine building blocks, this specific derivative has demonstrable, publicly verifiable activity against clinically relevant viral targets, making it a higher‑value selection for antiviral screening cascades.

Scaffold Diversification via Sequential SNAr Chemistry

The two chlorine substituents at C5 and C6 enable stepwise, regioselective nucleophilic aromatic substitution , allowing medicinal chemists to efficiently generate focused pyrimidine libraries with diverse substitution patterns. This dual‑functionalization capability distinguishes the compound from mono‑chlorinated analogs, which permit only single‑site derivatization, thereby improving the efficiency of SAR exploration in hit‑to‑lead campaigns.

Agrochemical Intermediate Synthesis

Documented as an intermediate for herbicide and pesticide manufacturing , the compound's high melting point (249–251 °C) and dual‑chloro substitution pattern make it a suitable precursor for agrochemical active ingredients requiring thermal stability and multiple synthetic handles. Procurement for agricultural chemistry R&D is supported by its established role in generating biologically active pyrimidine‑based crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloro-2-methyl-4-pyrimidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.